An In-depth Technical Guide to the Chemical Properties of Barium Citrate
An In-depth Technical Guide to the Chemical Properties of Barium Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium citrate (B86180), a barium salt of citric acid, is a compound with noteworthy applications in materials science, particularly as a precursor in the synthesis of various barium-containing compounds.[1] This technical guide provides a comprehensive overview of the chemical properties of Barium citrate, including its different hydrated forms, solubility, thermal stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers and drug development professionals in their scientific endeavors.
Chemical Identity and Physical Properties
Barium citrate can exist in several forms, most notably as anhydrous tribarium dicitrate, and its monohydrate and heptahydrate variants. The fundamental properties of these forms are summarized in the table below.
| Property | Tribarium Dicitrate (Anhydrous) | Tribarium Dicitrate Monohydrate | Tribarium Dicitrate Heptahydrate |
| Chemical Formula | C₁₂H₁₀Ba₃O₁₄[2] | C₁₂H₁₂Ba₃O₁₅ | C₁₂H₂₄Ba₃O₂₁[3] |
| Molecular Weight | 790.18 g/mol | 808.19 g/mol | 916.29 g/mol [3] |
| CAS Number | 512-25-4[2][4] | - | 6487-29-2[5] |
| Appearance | Grayish-white crystalline powder[1] | White Crystalline Powder | White Crystalline Powder[5] |
| Solubility in Water | Soluble[1] | Data not available | Data not available |
| Solubility in Other Solvents | Soluble in hydrochloric and nitric acids.[1] | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Decomposition Temperature | Decomposes at 412 °C to form Barium Carbonate (BaCO₃)[6] | Data not available | Data not available |
Chemical Reactivity and Stability
Thermal Decomposition
Barium citrate exhibits predictable thermal decomposition. When heated, it decomposes to form stable barium carbonate at 412°C.[6] This property is crucial in its application as a precursor in solid-state synthesis, where controlled decomposition is required to form other barium compounds.
The overall decomposition reaction can be represented as:
Ba₃(C₆H₅O₇)₂ (s) → 3BaCO₃ (s) + Volatile organic compounds
dot graph ThermalDecomposition { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10];
Reactivity with Acids
Barium citrate is soluble in strong acids such as hydrochloric acid and nitric acid.[1] This is a characteristic reaction of salts of weak acids. The citrate anion reacts with the hydronium ions from the acid to form citric acid, while the barium cation goes into solution as a salt of the strong acid.
For example, the reaction with hydrochloric acid can be represented as:
Ba₃(C₆H₅O₇)₂(s) + 6HCl(aq) → 3BaCl₂(aq) + 2C₆H₈O₇(aq)
Reactivity with Bases
When a solution containing barium ions is mixed with a strong base like sodium hydroxide (B78521), a white precipitate of barium hydroxide is formed.[7] This suggests that Barium citrate would react with sodium hydroxide in an aqueous solution.
Ba₃(C₆H₅O₇)₂(aq) + 6NaOH(aq) → 3Ba(OH)₂(s) + 2Na₃C₆H₅O₇(aq)
Applications in Materials Science
A significant application of Barium citrate is its use as a precursor in the synthesis of barium titanate (BaTiO₃), a ferroelectric ceramic with numerous applications in electronics.[6][8] The citrate gel method, a variation of the sol-gel process, utilizes Barium citrate to achieve a homogeneous mixture of barium and titanium ions at the molecular level. This leads to the formation of phase-pure barium titanate at lower temperatures compared to traditional solid-state reaction methods.
dot graph BariumTitanateSynthesis { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for Barium Titanate synthesis via the citrate gel route.
Experimental Protocols
Synthesis of Tribarium Dicitrate Pentahydrate
This protocol describes the synthesis of tribarium dicitrate pentahydrate from citric acid monohydrate and barium carbonate.[2]
Materials:
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Barium carbonate (BaCO₃)
-
Deionized water
-
Beakers
-
Stirring rod
-
Heating plate
-
Filtration apparatus
Procedure:
-
Dissolve 2.0818 g (10.0 mmol) of citric acid monohydrate in 25 ml of deionized water in a beaker.
-
Slowly add 2.9615 g (15.0 mmol) of barium carbonate to the citric acid solution while stirring. Effervescence will be observed.
-
Heat the resulting slurry to boiling to ensure complete reaction.
-
Filter the hot slurry to remove any unreacted barium carbonate.
-
Allow the filtrate to cool and dry at room temperature to yield tribarium dicitrate pentahydrate as a white powder.
Characterization by Thermogravimetric Analysis (TGA)
TGA can be used to study the thermal decomposition of Barium citrate.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of Barium citrate into an alumina (B75360) or platinum crucible.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature. The resulting thermogram will show the decomposition temperature and the mass of the final product.
Characterization by X-ray Diffraction (XRD)
XRD is used to determine the crystal structure and phase purity of the synthesized Barium citrate.
Instrumentation:
-
X-ray Diffractometer with Cu Kα radiation
Procedure:
-
Grind the Barium citrate sample to a fine powder using an agate mortar and pestle.
-
Mount the powdered sample on a sample holder.
-
Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02°.
-
Analyze the resulting diffractogram by comparing the peak positions and intensities with standard diffraction patterns from databases like the Powder Diffraction File (PDF).
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Barium citrate molecule.
Instrumentation:
-
FTIR Spectrometer
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the Barium citrate sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Record the infrared spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify characteristic absorption bands for carboxylate groups, hydroxyl groups, and C-H bonds.
Quantitative Analysis of Barium by Gravimetric Method
This protocol describes the determination of the barium content in Barium citrate by precipitating it as barium sulfate (B86663).[9]
Materials:
-
Barium citrate sample
-
Dilute sulfuric acid (H₂SO₄)
-
Deionized water
-
Beakers
-
Ashless filter paper
-
Funnel
-
Muffle furnace
-
Desiccator
-
Analytical balance
Procedure:
-
Accurately weigh a sample of Barium citrate and dissolve it in a minimal amount of dilute nitric acid, followed by dilution with deionized water.
-
Heat the solution to boiling and slowly add a slight excess of dilute sulfuric acid while stirring continuously to precipitate barium sulfate.
-
Digest the precipitate by keeping the solution hot for about an hour to allow the precipitate particles to grow.
-
Filter the hot solution through a pre-weighed ashless filter paper.
-
Wash the precipitate with hot deionized water until the washings are free of sulfate ions (test with barium chloride solution).
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.
-
Dry and then ignite the crucible in a muffle furnace at a high temperature (e.g., 800°C) until the filter paper has completely turned to ash.
-
Cool the crucible in a desiccator and weigh it.
-
From the mass of the barium sulfate precipitate, calculate the mass and percentage of barium in the original Barium citrate sample.
dot graph GravimetricAnalysis { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for the gravimetric analysis of barium in Barium citrate.
References
- 1. Experimental Procedure, Characterization Techniques [ebrary.net]
- 2. Tribarium dicitrate pentahydrate, [Ba3(C6H5O7)2(H2O)4]·H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribarium dicitrate | CAS#:512-25-4 | Chemsrc [chemsrc.com]
- 4. Quantitative Determination of Barium—Super Value Laboratory Kit | Flinn Scientific [flinnsci.com]
- 5. marz-kreations.com [marz-kreations.com]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
- 9. Gravimetric Estimation of Barium (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
